![molecular formula C43H70O15 B1649417 [(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate CAS No. 84676-89-1](/img/structure/B1649417.png)
[(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate
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Description
Astragaloside II is a saponin found in the root of Astragalus propinquus, which is known as huáng qí in Traditional Chinese Medicine.
Scientific Research Applications
Solubility Studies
A study by Gong et al. (2012) investigated the solubility of various saccharides, which share structural similarities with the compound . They found that the solubilities in ethanol-water mixtures varied with equilibrium temperature and ethanol mass fraction.
Sugar Alcohol Solutions
Research by Zhu et al. (2010) focused on the properties of sugar alcohol aqueous solutions, including densities and viscosities, which are crucial for understanding the physical behavior of complex organic molecules in solution.
Base-Initiated Transformations
A study by Ivanova et al. (2006) explored the uncommon transformations of a compound structurally related to the query molecule when treated with various bases. This research is significant for synthetic applications in organic chemistry.
properties
CAS RN |
84676-89-1 |
---|---|
Molecular Formula |
C43H70O15 |
Molecular Weight |
827 g/mol |
IUPAC Name |
[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C43H70O15/c1-21(45)54-29-28(48)23(47)19-53-34(29)58-43(52)32(49)25(18-44)56-35(33(43)50)55-24-16-26-39(7)17-22(46)30(40(8)13-10-27(57-40)37(4,5)51)38(39,6)14-15-41(26)20-42(41)12-9-11-36(2,3)31(24)42/h22-35,44,46-52H,9-20H2,1-8H3/t22-,23+,24-,25+,26?,27-,28-,29+,30-,31?,32+,33-,34-,35+,38+,39-,40+,41?,42+,43+/m0/s1 |
InChI Key |
LFJNPJBIDAQEHH-BXPIHXSGSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H](CO[C@H]1O[C@@]2([C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CC4[C@@]5(C[C@@H]([C@@H]([C@]5(CCC46C[C@]67C3C(CCC7)(C)C)C)[C@]8(CC[C@H](O8)C(C)(C)O)C)O)C)CO)O)O)O)O |
SMILES |
CC(=O)OC1C(C(COC1OC2(C(C(OC(C2O)OC3CC4C5(CC(C(C5(CCC46CC67C3C(CCC7)(C)C)C)C8(CCC(O8)C(C)(C)O)C)O)C)CO)O)O)O)O |
Canonical SMILES |
CC(=O)OC1C(C(COC1OC2(C(C(OC(C2O)OC3CC4C5(CC(C(C5(CCC46CC67C3C(CCC7)(C)C)C)C8(CCC(O8)C(C)(C)O)C)O)C)CO)O)O)O)O |
Origin of Product |
United States |
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